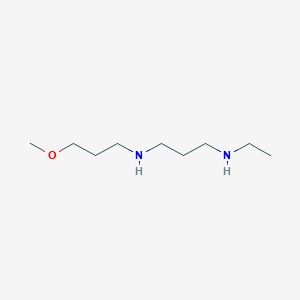![molecular formula C12H16N4 B1385166 N-[2-(1-苄基-1H-1,2,3-三唑-4-基)乙基]-N-甲基胺 CAS No. 933719-82-5](/img/structure/B1385166.png)
N-[2-(1-苄基-1H-1,2,3-三唑-4-基)乙基]-N-甲基胺
描述
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine (BTE) is an organic compound that has recently been studied for its potential use in a variety of scientific applications. BTE is a derivative of 1-benzyl-1H-1,2,3-triazol-4-ylmethylamine (BTMA), which was discovered in the early 2000s and has since become an important research tool for scientists. BTE has been studied for its ability to act as a biological catalyst, its potential use in drug delivery systems, and its ability to act as a neurotransmitter.
科学研究应用
癌症研究中的抗增殖活性
N-[2-(1-苄基-1H-1,2,3-三唑-4-基)乙基]-N-甲基胺衍生物在癌症研究中显示出显著的潜力,特别是作为抗增殖剂。例如,合成了一系列这类化合物,并评估它们抑制癌细胞生长的能力。其中一种化合物对MCF-7人类乳腺肿瘤细胞表现出46纳摩尔的IC50。这些化合物还抑制了微管聚合,并导致HeLa细胞的G(2)/M期阻滞,表明它们具有类似于临床上有用的药物如紫杉醇和长春碱的抗微管作用的潜力(Stefely et al., 2010)。
晶体结构和化学性质
对N-[2-(1-苄基-1H-1,2,3-三唑-4-基)乙基]-N-甲基胺衍生物的晶体结构和化学性质进行了研究。例如,研究集中在晶体堆积、分子静电势和前线分子轨道分析上,以了解这些化合物的稳定性和反应性。这些见解对于开发新药物和了解这些分子的相互作用动态至关重要(Ahmed et al., 2016)。
合成和在材料科学中的应用
该化合物及其衍生物还在材料科学中找到了应用。采用微波辅助合成技术制备了N-[2-(1-苄基-1H-1,2,3-三唑-4-基)乙基]-N-甲基胺的衍生物,这些衍生物可用于开发新材料或作为化学合成中间体(Seijas et al., 2014)。
化学中的配体开发
研究探讨了将N-[2-(1-苄基-1H-1,2,3-三唑-4-基)乙基]-N-甲基胺作为金属配合物的配体。这些配合物已被研究其结构性质和在催化和化学其他领域的潜在应用。这些配体的独特配位性质使它们成为开发新催化系统的有趣对象(You & Wei, 2014)。
属性
IUPAC Name |
2-(1-benzyltriazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-13-8-7-12-10-16(15-14-12)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCBYNHKRYENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)











